molecular formula C10H18 B157367 1,9-Decadiene CAS No. 1647-16-1

1,9-Decadiene

Cat. No. B157367
Key on ui cas rn: 1647-16-1
M. Wt: 138.25 g/mol
InChI Key: NLDGJRWPPOSWLC-UHFFFAOYSA-N
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Patent
US07833585B2

Procedure details

This Example shows use alternative dienes to 1,7-octadiene. 1,9-decadiene (55.2 g, 0.40 mol) and maleic anhydride (19.6 g, 0.20 mol) in acetone (200 g) was polymerized in the same apparatus and under the same conditions as Example 4. The yield of desired copolymer was 33.2 g. The 1H NMR showed 17 mole % vinyl octyl protons, 15 mole % saturated octyl protons, and 4.3 mole % phenyl protons from the benzoyl peroxide initiator. Further characterization is presented in Table 2 and in FIG. 2, as discussed below.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[C:9](O[O:18][C:19](=[O:26])[C:20]1C=CC=[CH:22][CH:21]=1)(=O)[C:10]1C=CC=CC=1.CC(C)=[O:29]>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[C:19]1(=[O:26])[O:18][C:22](=[O:29])[CH:21]=[CH:20]1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
dienes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 55.2 g
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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